
1,3-Dimethyl-9H-xanthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-9H-xanthene is an organic compound with the molecular formula C15H14O. It is a derivative of xanthene, characterized by the presence of two methyl groups at the 1 and 3 positions of the xanthene core. Xanthene derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-9H-xanthene can be synthesized through several methods. One common approach involves the reaction of m-cresol with salicylic acid in the presence of a catalyst such as ytterbium triflate (Yb(OTf)3) under solvent-free conditions . Another method includes the use of zinc chloride/phosphoryl chloride as a dehydrating agent to produce xanthene derivatives in better yield and shorter reaction times .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave heating has been reported to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-9H-xanthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form xanthone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced xanthene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Catalysts like aluminum chloride (AlCl3) are often employed in Friedel-Crafts reactions.
Major Products
The major products formed from these reactions include various xanthone derivatives, which exhibit different biological and chemical properties .
Scientific Research Applications
1,3-Dimethyl-9H-xanthene has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-9H-xanthene involves its interaction with various molecular targets and pathways. For instance, xanthene derivatives have been shown to modulate key signaling pathways such as PI3K/Akt and MAPK, leading to effects like apoptosis, autophagy, and cell cycle arrest in cancer cells . The compound’s anti-inflammatory properties are attributed to its ability to inhibit key enzymes and pathways involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
Xanthone: The parent compound of xanthene derivatives, known for its diverse biological activities.
1,3-Dihydroxy-9H-xanthene-9-one: A potent xanthene derivative with significant anti-cancer properties.
9,9-Dimethylxanthene: Another xanthene derivative with similar structural features but different biological activities.
Uniqueness
1,3-Dimethyl-9H-xanthene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl groups at the 1 and 3 positions enhance its stability and reactivity compared to other xanthene derivatives .
Properties
CAS No. |
38731-83-8 |
|---|---|
Molecular Formula |
C15H14O |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1,3-dimethyl-9H-xanthene |
InChI |
InChI=1S/C15H14O/c1-10-7-11(2)13-9-12-5-3-4-6-14(12)16-15(13)8-10/h3-8H,9H2,1-2H3 |
InChI Key |
VFZSMNNOWFIOPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2CC3=CC=CC=C3OC2=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




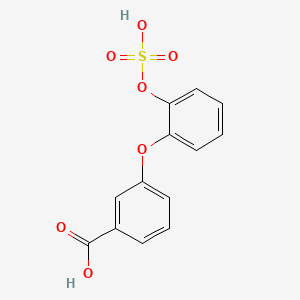
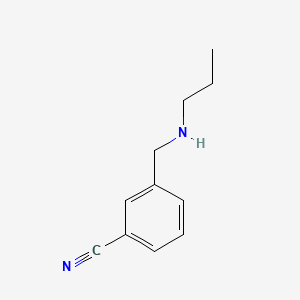
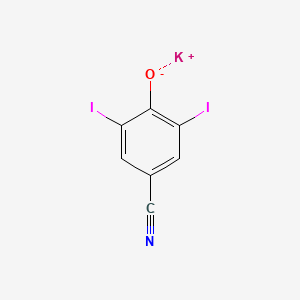


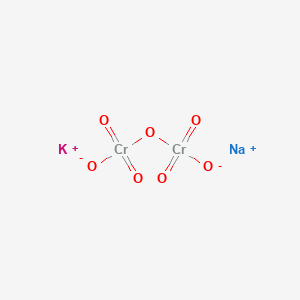
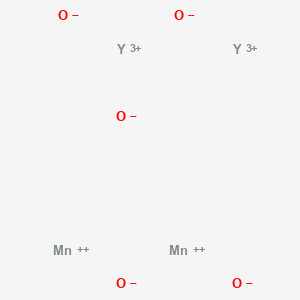
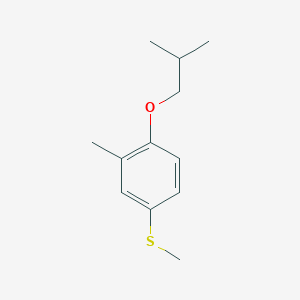
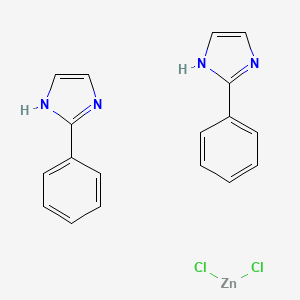
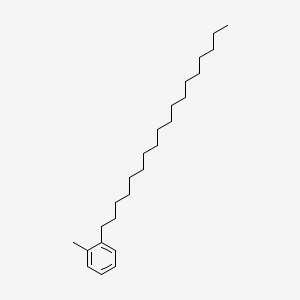
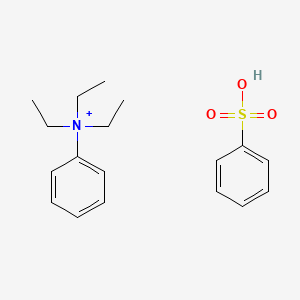
![[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-piperidin-1-ylmethanone](/img/structure/B12644219.png)
